dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate
Overview
Description
Dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-chlorophenoxyethyl moiety
Mechanism of Action
Target of Action
Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester, is a type of phosphonate, which are organophosphorus compounds containing C−PO(OR)2 groups . Phosphonates are structurally closely related to phosphorous acid . They are known to be useful intermediates and biologically active compounds . The primary targets of phosphonates are often enzymes or receptors in biological systems, where they act as stable bioisosteres for phosphate .
Mode of Action
The mode of action of phosphonates involves their interaction with their targets, often through mimicking the structure of natural substrates. For example, in biochemistry and medicinal chemistry, phosphonate groups are used as stable bioisosteres for phosphate . This allows them to bind to enzymes or receptors that would normally interact with phosphate, thereby influencing the biological processes that these enzymes or receptors are involved in.
Biochemical Pathways
Phosphonates can affect various biochemical pathways due to their structural analogy with phosphate. They can interfere with the normal function of enzymes or receptors that interact with phosphate, leading to changes in the downstream effects of these enzymes or receptors. For example, phosphonates have been used in the treatment of DNA virus and retrovirus infections , indicating their involvement in the biochemical pathways related to these viruses.
Result of Action
The result of the action of phosphonates can vary depending on their specific targets and the biological system in which they are used. For example, some phosphonates are known to have antibacterial properties , indicating that their action results in the inhibition of bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then reacted with dimethyl phosphite under basic conditions to yield the desired compound . The reaction typically requires a catalyst such as sodium hydride and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include distillation and recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted chlorophenoxy compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-(2-chloroethoxy)ethyl]phosphonate
- 4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one
Uniqueness
Dimethyl [2-(4-chlorophenoxy)ethyl]phosphonate is unique due to its specific structural features, such as the 4-chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-chloro-4-(2-dimethoxyphosphorylethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClO4P/c1-13-16(12,14-2)8-7-15-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNBCHFSJMNBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCOC1=CC=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184225 | |
Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76541-60-1 | |
Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76541-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001184225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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